molecular formula C20H22N2O4 B11190540 1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11190540
M. Wt: 354.4 g/mol
InChI Key: HADNVCIDHLEELL-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to a pyrrolidine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or a substituted amine.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride as the starting material.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using 4-methoxyphenylboronic acid or 4-methoxyphenyl halide as the reagent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(4-methoxybenzyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methoxybenzyl)piperazine: This compound also contains a methoxybenzyl group but has a piperazine ring instead of a pyrrolidine ring.

    4-methoxybenzyl alcohol: This compound has a simpler structure with a methoxybenzyl group attached to an alcohol functional group.

    4-methoxyphenylmagnesium bromide: This organometallic compound contains a methoxyphenyl group and is used in various coupling reactions.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-25-17-7-3-14(4-8-17)12-22-13-15(11-19(22)23)20(24)21-16-5-9-18(26-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,21,24)

InChI Key

HADNVCIDHLEELL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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